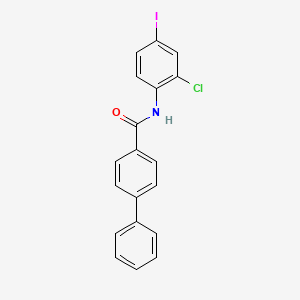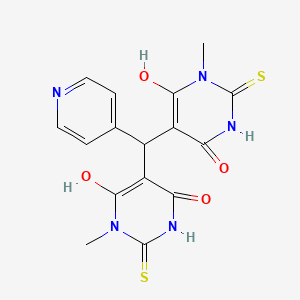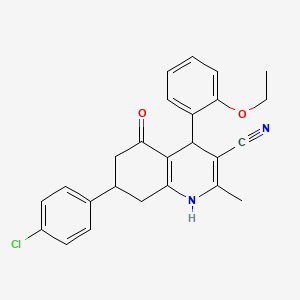![molecular formula C18H26N2O6 B5108855 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate](/img/structure/B5108855.png)
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and is a pyrrolidinone derivative that has been synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate involves its interaction with the central nervous system. It has been found to act as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate has been found to have various biochemical and physiological effects. It has been found to have a significant impact on the central nervous system and has been shown to improve cognitive function and memory. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which make it potentially useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate in lab experiments include its potent analgesic and anesthetic effects, its potential use in the treatment of neurological disorders, and its antioxidant and anti-inflammatory properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate. One potential direction is the development of new drugs that are based on its structure and mechanism of action. Additionally, further research is needed to fully understand its potential applications in the treatment of neurological disorders and its antioxidant and anti-inflammatory properties. Finally, more research is needed to fully understand the potential toxicity of this compound and its impact on the environment.
Méthodes De Synthèse
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate. This reaction produces 4-(4-methoxyphenyl)-3-buten-2-one, which is then reacted with N,N-dimethylpropylamine to produce 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-3-buten-2-one. Finally, this compound is reacted with oxalic acid to produce 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate.
Applications De Recherche Scientifique
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate has been extensively studied for its potential applications in various fields. It has been found to have a significant impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been studied for its potential use as an analgesic and anesthetic agent.
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-17(2)9-4-10-18-12-14(11-16(18)19)13-5-7-15(20-3)8-6-13;3-1(4)2(5)6/h5-8,14H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUXZKYXPPPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C2=CC=C(C=C2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)

![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)

![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)
![N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108874.png)
![ethyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5108881.png)
